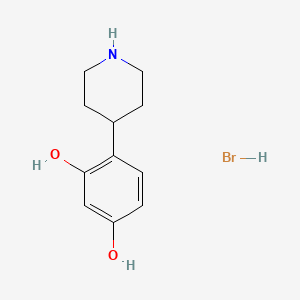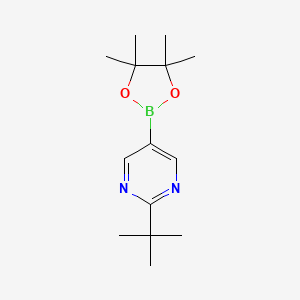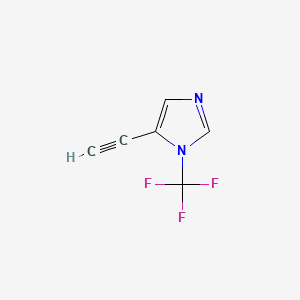amine hydrochloride](/img/structure/B13457807.png)
[(2-Bromo-3-fluorophenyl)methyl](methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-3-fluorophenyl)methylamine hydrochloride is an organic compound that features a bromine and fluorine substituent on a benzene ring, along with a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of (2-Bromo-3-fluorophenyl)methylamine hydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium, and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-3-fluorophenyl)methylamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the benzene ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with multiple functional groups.
Aplicaciones Científicas De Investigación
(2-Bromo-3-fluorophenyl)methylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of (2-Bromo-3-fluorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
(2-Bromo-3-fluorophenyl)methylamine hydrochloride can be compared with other similar compounds, such as:
(3-Bromo-4-fluorophenyl)methylamine: This compound has a similar structure but with different positions of the bromine and fluorine substituents.
(2-Bromo-4-fluorophenyl)methylamine: Another similar compound with a different position of the fluorine substituent.
The uniqueness of (2-Bromo-3-fluorophenyl)methylamine hydrochloride lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H10BrClFN |
|---|---|
Peso molecular |
254.53 g/mol |
Nombre IUPAC |
1-(2-bromo-3-fluorophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-11-5-6-3-2-4-7(10)8(6)9;/h2-4,11H,5H2,1H3;1H |
Clave InChI |
LRPKMIPMHGLONG-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=C(C(=CC=C1)F)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate](/img/structure/B13457725.png)
![3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile](/img/structure/B13457736.png)

amine hydrochloride](/img/structure/B13457756.png)


![exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13457766.png)
![Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate](/img/structure/B13457769.png)
![5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride](/img/structure/B13457777.png)
![7-Bromo-[1,2]thiazolo[4,5-b]pyridine](/img/structure/B13457782.png)
![3-Bromo-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B13457790.png)
![tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13457798.png)
amine hydrochloride](/img/structure/B13457800.png)

